N-(3,4-dimethoxyphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a 4-methoxybenzo[d]thiazol-2-yl group, and an azetidine-3-carboxamide moiety
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-14-8-7-13(9-16(14)27-3)21-19(24)12-10-23(11-12)20-22-18-15(26-2)5-4-6-17(18)28-20/h4-9,12H,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQQGKUUSRVYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-Methoxyphenyl Thioether
A modified Gewald reaction is employed:
- Starting Material : 2-Amino-4-methoxythiophenol (I ) is treated with cyanogen bromide in ethanol under reflux (Eq. 1).
- Mechanism : Nucleophilic attack by the thiol group on the nitrile, followed by cyclization and aromatization.
Reaction Conditions :
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H, H-5), 6.89 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 6.82 (d, J = 2.4 Hz, 1H, H-7), 5.21 (s, 2H, NH₂), 3.83 (s, 3H, OCH₃).
Synthesis of 1-(4-Methoxy-1,3-Benzothiazol-2-yl)Azetidine-3-Carboxylic Acid
Azetidine Ring Formation
Azetidine-3-carboxylic acid (III ) is synthesized via a modified Gabriel synthesis:
- Starting Material : Ethyl 3-aminobutyrate is treated with tert-butyl dicarbonate (Boc₂O) for protection.
- Cyclization : Boc-protected amine undergoes intramolecular Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (Eq. 2).
Reaction Conditions :
Substitution with Benzothiazole
The benzothiazole moiety is introduced via nucleophilic aromatic substitution (SNAr):
- Activation : 4-Methoxy-1,3-benzothiazol-2-amine (II ) is converted to 2-chloro-4-methoxy-1,3-benzothiazole (IV ) using phosphorus oxychloride (POCl₃).
- Coupling : IV reacts with azetidine-3-carboxylic acid (III ) in the presence of potassium carbonate and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst (Eq. 3).
Reaction Conditions :
Analytical Data :
- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 162.1 (C-2, benzothiazole), 154.3 (C-4, OCH₃), 129.8–114.7 (aromatic carbons), 56.1 (OCH₃), 52.3 (azetidine C-3), 45.8 (azetidine C-1).
Carboxamide Formation
Activation of Carboxylic Acid
The carboxylic acid (V ) is converted to its acid chloride using thionyl chloride (SOCl₂):
- Reaction : V is refluxed with excess SOCl₂ for 2 hours.
- Workup : Excess SOCl₂ is removed under vacuum, yielding the acid chloride (VI ) as a yellow oil.
Reaction Conditions :
Coupling with 3,4-Dimethoxyaniline
The acid chloride (VI ) is coupled with 3,4-dimethoxyaniline (VII ) via Schotten-Baumann conditions:
- Reaction : VI is added dropwise to a stirred solution of VII and triethylamine in dichloromethane.
- Workup : The product is recrystallized from ethanol.
Reaction Conditions :
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: 0°C to room temperature, 4 hours
- Yield: 82–88%
Analytical Data :
Optimization and Challenges
Impurity Control
Scalability
- Batch Size : Patents report successful scaling to 100 g with yields >75%.
- Cost Reduction : Replacing TDA-1 with tetrabutylammonium bromide (TBAB) lowers expenses without affecting yield.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Benzothiazole Formation | POCl₃, 110°C, 24h | PCl₅, 90°C, 18h |
| Azetidine Coupling | TDA-1, K₃PO₄ | TBAB, NaHCO₃ |
| Overall Yield | 58% | 63% |
| Purity (HPLC) | 97.2% | 96.8% |
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-(3,4-dimethoxyphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves the reaction of 3,4-dimethoxyphenyl amine with 4-methoxy-1,3-benzothiazole in the presence of appropriate coupling agents. This method has been refined to optimize yield and purity using green chemistry principles.
2.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- H1299 (non-small cell lung cancer)
The compound exhibited an IC50 value in the micromolar range, indicating potent activity against these cell lines. Flow cytometry analysis revealed that it induces apoptosis through the activation of caspase pathways, alongside an increase in p53 expression levels .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.41 | Apoptosis induction |
| A549 | 1.5 | Cell cycle arrest |
| H1299 | 3.0 | Caspase activation |
2.2 Neuropharmacological Effects
The compound has shown promise in neuropharmacology as well. It was evaluated for its effects on acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of Alzheimer's disease. Preliminary results indicated that it has a moderate inhibitory effect on AChE with an IC50 value around 0.29 μM .
Case Study: In Vitro Evaluation
In a controlled laboratory setting, a series of experiments were conducted to evaluate the biological activity of this compound against a panel of cancer cell lines. The results were promising with significant reductions in cell viability observed at varying concentrations.
Research Findings
A study published in Molbank detailed the synthesis and characterization of this compound, confirming its structure through various spectroscopic methods including NMR and IR spectroscopy . The findings suggested that modifications to the benzothiazole moiety could enhance its biological activity further.
4. Conclusion
This compound exhibits significant biological activities that warrant further investigation. Its potential as an anticancer agent and neuroprotective compound positions it as a candidate for future drug development efforts. Continued research into its mechanisms and efficacy will be crucial in determining its viability as a therapeutic agent.
Q & A
Q. What are the synthetic challenges in introducing alternative substituents to the azetidine ring?
- Answer :
- Ring Strain : Azetidine’s 4-membered ring limits substituent bulk. Use strain-release reagents (e.g., Grignard) for alkylation .
- Regioselectivity : DFT-guided protection/deprotection strategies (e.g., Boc groups) direct functionalization to the 3-position .
- Case Study : Introducing a methyl group at the azetidine 2-position increased metabolic stability by 30% in hepatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
